molecular formula C10H15NO2 B092416 N-Phenyldiethanolamine CAS No. 120-07-0

N-Phenyldiethanolamine

Cat. No. B092416
CAS RN: 120-07-0
M. Wt: 181.23 g/mol
InChI Key: OJPDDQSCZGTACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyldiethanolamine is a compound that has been studied in the context of various chemical reactions and processes. It is mentioned as an efficient ligand for zinc-catalyzed transesterification of alcohols with vinyl acetate, indicating its potential utility in synthetic chemistry applications . Additionally, it is related to N-methyldiethanolamine (mdaH2), which has been used to create high-nuclearity homometallic iron and nickel clusters, showcasing its relevance in the synthesis of complex metal clusters .

Synthesis Analysis

The synthesis of N-Phenyldiethanolamine is not directly detailed in the provided papers. However, its use as a ligand in zinc-catalyzed reactions suggests that it can be synthesized and utilized in a laboratory setting. The compound's efficiency as a ligand in transesterification reactions is highlighted, which could be a result of its synthesis or purification process that enables it to act effectively in catalysis .

Molecular Structure Analysis

While the molecular structure of N-Phenyldiethanolamine is not explicitly analyzed in the provided papers, its function as a ligand suggests that it has structural features that facilitate its interaction with metal ions such as zinc. The structure of related compounds, such as N-methyldiethanolamine, has been used to create significant metal clusters, implying that N-Phenyldiethanolamine may also possess a structure conducive to forming complexes with metals .

Chemical Reactions Analysis

N-Phenyldiethanolamine has been identified as a ligand that accelerates zinc-catalyzed transesterification reactions. It is efficient in reactions with vinyl acetate and other vinyl esters, indicating its versatility and potential for use in various chemical synthesis processes . The compound's role in these reactions is crucial, as it likely interacts with the metal catalyst to enhance its activity and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenyldiethanolamine are not directly discussed in the provided papers. However, its application in catalysis suggests that it has properties that make it suitable for use as a ligand, such as solubility in common solvents and stability under reaction conditions. The efficiency of the compound in catalyzing transesterification reactions at room temperature also indicates that it has favorable physical and chemical characteristics for such processes .

Scientific Research Applications

  • Catalyst in Transesterification Reactions : N-Phenyldiethanolamine is an effective ligand for zinc-catalyzed transesterification of alcohols with vinyl acetate, facilitating the production of desired products in good yields (Mino et al., 2007); (Shirae et al., 2005).

  • Pharmaceutical Applications : A study on phenylpropanolamine, a compound related to N-Phenyldiethanolamine, indicates its use in appetite suppressants and cough or cold remedies. However, its association with the risk of hemorrhagic stroke, particularly in women, has been highlighted (Kernan et al., 2000).

  • Analytical Chemistry : It's involved in the development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for detecting phenylethanolamine A in tissue and feed samples, a compound related to N-Phenyldiethanolamine (Cao et al., 2013).

  • Chemical Synthesis : N-Phenyldiethanolamine is used in the preparation of stable 2-pyridylboronate, contributing to Suzuki–Miyaura cross-coupling reactions, a key process in organic synthesis (Hodgson & Salingue, 2004).

  • Drug Delivery Systems : It's used in the organic-redox initiated polymerization process for fabricating pH-responsive hydrogels, suitable for colon-specific drug delivery (Akala et al., 2003).

  • Immunochromatographic Assays : N-Phenyldiethanolamine aids in the development of a novel immunochromatographic assay based on surface-enhanced Raman scattering for the sensitive detection of phenylethanolamine A (Li et al., 2014).

Safety And Hazards

N-Phenyldiethanolamine is classified as causing serious eye damage and may cause an allergic skin reaction . It is harmful if swallowed and causes damage to organs . Safety measures include wearing protective gloves, clothing, and eye/face protection, and not eating, drinking, or smoking when handling this chemical .

Relevant Papers

One relevant paper discusses the use of N-Phenyldiethanolamine in a study of the oxidation of phenyldiethanolamine by a silver (III) complex anion . Another paper discusses the use of membrane–water partition coefficients in a critical membrane burden approach to aid the identification of neutral and ionizable chemicals that induce acute toxicity below narcosis levels .

properties

IUPAC Name

2-[N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPDDQSCZGTACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021962
Record name N-Phenyl diethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, White or light brown solid with an amine-like odor; [Alfa Aesar MSDS]
Record name Ethanol, 2,2'-(phenylimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenyl diethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21364
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000202 [mmHg]
Record name N-Phenyl diethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21364
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N-Phenyldiethanolamine

CAS RN

120-07-0
Record name N-Phenyldiethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl diethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyldiethanolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2,2'-(phenylimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenyl diethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-phenyliminodiethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYL DIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE25V5K077
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyldiethanolamine
Reactant of Route 2
Reactant of Route 2
N-Phenyldiethanolamine
Reactant of Route 3
Reactant of Route 3
N-Phenyldiethanolamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Phenyldiethanolamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Phenyldiethanolamine
Reactant of Route 6
Reactant of Route 6
N-Phenyldiethanolamine

Citations

For This Compound
438
Citations
S Shen, H Shi, H Sun, S Huo - Transition Metal Chemistry, 2007 - Springer
The kinetics of oxidation of phenyldiethanolamine (PEA) by a silver(III) complex anion, [Ag(HIO 6 ) 2 ] 5− , has been studied in an aqueous alkaline medium by conventional …
Number of citations: 14 link.springer.com
MM Salazar-Hernández, MA Leyva-Ramírez… - Polyhedron, 2009 - Elsevier
… We report the preparation of a mixture of alkoxysilanes using silica gel and the dialcohol N-phenyldiethanolamine as starting materials, through a low-energy oxide one-pot synthesis (…
Number of citations: 12 www.sciencedirect.com
K Kikuta, K Suzumori, K Takagi… - Journal of the American …, 1999 - Wiley Online Library
… Photoreactive Precursor Solutions Prepared via the Addition of N-Phenyldiethanolamine … To improve the photochemical process, Nphenyldiethanolamine (PhDEA) was added to the …
Number of citations: 16 ceramics.onlinelibrary.wiley.com
CI De Matteis, MC Davies, S Leadlty… - Journal of electron …, 1993 - Elsevier
… structure of novel poly(ortho esters) prepared from Nmethyl and N-phenyldiethanolamine … a copolymer series of poly(ortho esters) prepared with Nmethyl- and N-phenyldiethanolamine …
Number of citations: 9 www.sciencedirect.com
TT Ngo - Applied biochemistry and biotechnology, 1985 - Springer
… The chromogenic substrate system consists of 3-methyl-2-benzothiazolinone hydrazone (MBTH) and N-phenyldiethanolamine (PDEA). The oxidative coupling of MBTH and PDEA …
Number of citations: 5 link.springer.com
PB Hodgson, FH Salingue - Tetrahedron letters, 2004 - Elsevier
… of both isopropyl and N-phenyldiethanolamine groups in the … weight of the N-phenyldiethanolamine 2-pyridylboronate was … higher levels of both isopropyl and N-phenyldiethanolamine. …
Number of citations: 137 www.sciencedirect.com
EO Akala, O Elekwachi, V Chase… - Drug development …, 2003 - Taylor & Francis
… system comprising benzoyl peroxide and N-phenyldiethanolamine was used at ambient … Increasing the concentration of N-phenyldiethanolamine while keeping the concentration of …
Number of citations: 120 www.tandfonline.com
J Wei, H Wang, X Jiang, J Yin - Macromolecular Chemistry and …, 2006 - Wiley Online Library
… For the PUSBA photoinitiators, the photoinitiator that contains N-phenyldiethanolamine as the … As for the PUIBA photoinitiators, that containing N-phenyldiethanolamine as the coinitiator …
Number of citations: 29 onlinelibrary.wiley.com
S Yuquan, Z Yuxia, L Zao, W Jianghong… - Journal of the …, 1999 - pubs.rsc.org
… the hydroxy groups under the diazotizing reaction conditions, N-phenyldiethanolamine was … N-phenyldiethanolamine was directly used for the coupling reaction to form the target azo …
Number of citations: 31 pubs.rsc.org
K Kikuta, A Fukaya, K Takagi - Journal of the Ceramic Society of …, 1999 - jstage.jst.go.jp
… improved by the addi tions of N-phenyldiethanolamine and diethanolamine. The prepared … of zirconium iso-propoxide upon additions of N-phenyldiethanolamine and diethanolamine. …
Number of citations: 4 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.